molecular formula C8H6BrNO B175791 6-(Bromomethyl)benzo[d]oxazole CAS No. 181040-42-6

6-(Bromomethyl)benzo[d]oxazole

Cat. No.: B175791
CAS No.: 181040-42-6
M. Wt: 212.04 g/mol
InChI Key: KVHCMIKTRDUASP-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]oxazole (CAS 181040-42-6) is a versatile benzoxazole-based chemical building block with a molecular formula of C 8 H 6 BrNO and a molecular weight of 212.04 g/mol . This solid compound is a key synthetic intermediate in organic and medicinal chemistry, primarily valued for its reactive bromomethyl group which allows for further functionalization, such as in the Copper-catalysed Azide-Alkyne Cycloaddition (CuAAC) reaction to create novel molecular architectures . Its primary research value lies in the synthesis of more complex, biologically active molecules. Researchers utilize this compound to develop novel benzoxazole derivatives for various biological evaluations . The benzoxazole core is a privileged scaffold in drug discovery, known for its presence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties . One specific application involves the design of new ligands for G-Quadruplex DNA (G4), which are relevant in the study of telomeric DNA and potential anticancer strategies . Please note that this product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate precautions in a well-ventilated laboratory, using personal protective equipment. For safe handling and storage, please refer to the associated Safety Data Sheet (SDS). Store under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHCMIKTRDUASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 6 Bromomethyl Benzo D Oxazole

Reactivity of the Bromomethyl Moiety

The bromomethyl group at the 6-position of the benzoxazole (B165842) ring is a primary site of chemical reactivity. The bromine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon electrophilic and susceptible to a variety of reactions.

Nucleophilic Substitution Reactions

The electrophilic nature of the bromomethyl group facilitates nucleophilic substitution reactions, where the bromine atom is displaced by a wide array of nucleophiles. smolecule.com This reactivity is a cornerstone of its utility in synthesizing more complex molecules. The electron-withdrawing character of the benzoxazole ring system enhances the reactivity of the C-Br bond towards nucleophilic attack.

Common nucleophiles that readily react with 6-(bromomethyl)benzo[d]oxazole include amines, thiolates, and azides. For instance, reactions with primary or secondary amines lead to the formation of the corresponding aminomethyl derivatives. Similarly, treatment with sodium azide (B81097) provides a pathway to azidomethyl compounds, which are valuable precursors for "click chemistry" applications. Thiolates can also displace the bromide to form thioethers. vulcanchem.com

The following table summarizes representative nucleophilic substitution reactions of bromomethyl-substituted oxazoles.

NucleophileReagent/ConditionsProduct TypeYield (%)
Sodium azideDMF/H₂O, 80°C, 12 h4-(Azidomethyl)benzo[d]oxazole80-90
Aromatic aminesK₂CO₃, CH₂Cl₂, 0-10°C, 2-3 h4-((Arylamino)methyl)benzo[d]oxazoleNot specified
ThiolsEt₃N, toluene, reflux, 18 h4-((Alkylthio)methyl)benzo[d]oxazole70-78
AlkoxidesNaOMe, ethanol (B145695), 60°C, 6 h4-(Methoxymethyl)benzo[d]oxazole65

Table 1: Examples of Nucleophilic Substitution Reactions with 4-(Bromomethyl)benzo[d]oxazole.

Alkylation Reactions

This compound serves as an effective alkylating agent in reactions with various nucleophiles, a process often referred to as N-alkylation when amines are involved. wikipedia.org This reaction is a fundamental method for introducing the benzo[d]oxazol-6-ylmethyl moiety onto other molecules. nih.gov The reaction between an alkyl halide, such as this compound, and an amine is a type of nucleophilic aliphatic substitution. wikipedia.org

The process can be complicated by the potential for multiple alkylations, especially when reacting with primary or secondary amines. wikipedia.orglibretexts.org However, it is a highly useful route for the synthesis of tertiary amines and quaternary ammonium (B1175870) salts. wikipedia.org For example, solution-phase alkylation of secondary amines with o-(bromomethyl)phenylboronic acid has been reported to proceed effectively. nih.gov

The following table provides examples of alkylation reactions involving bromomethyl-substituted compounds.

AmineReagents/ConditionsProductYield (%)
N,N'-dimethylethylenediamineMeCN, MeOH, DMF, RT, overnightBis-alkylated product16
Peptide with secondary amineH₂O, MeCN, Hünig's base, RT, overnightAlkylated peptide6

Table 2: Examples of Alkylation Reactions. nih.gov

Elimination Reactions

Under the influence of a strong base, this compound can undergo elimination reactions. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom from a carbon adjacent to the bromomethyl group and the bromine atom, leading to the formation of a double bond. For instance, treatment with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the formation of 6-vinylbenzo[d]oxazole.

Radical Reactions

The bromomethyl group can participate in radical reactions. The synthesis of this compound itself often proceeds via a radical mechanism. This typically involves the bromination of 6-methylbenzo[d]oxazole using a radical initiator like N-bromosuccinimide (NBS) and a source of radicals such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. vulcanchem.comrsc.org The mechanism involves the abstraction of a benzylic hydrogen atom to form a stabilized benzylic radical, which then reacts with NBS to yield the desired product.

Reactions Involving the Benzoxazole Ring System

The fused aromatic rings of the benzoxazole core also exhibit characteristic reactivity, primarily through electrophilic aromatic substitution on the benzene (B151609) portion of the molecule.

Electrophilic Aromatic Substitution (EAS) on the Benzene Moiety

The benzene ring of the benzoxazole system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The benzoxazole ring system as a whole influences the regioselectivity of this reaction. The specific position of substitution will be directed by the combined electronic effects of the fused oxazole (B20620) ring and the bromomethyl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a catalyst to activate the electrophile. masterorganicchemistry.com

Nucleophilic Attack on the Oxazole Ring

While the bromomethyl group is the most common site for nucleophilic substitution, the oxazole ring itself can undergo nucleophilic attack under certain conditions, often leading to complex rearrangements. The presence of the electron-withdrawing nitrogen atom generally deactivates the oxazole ring towards electrophilic attack but makes it susceptible to certain nucleophiles. thieme-connect.de

A significant example of such reactivity is the Smiles rearrangement. In related systems, S-alkylated benzoxazole-2-thiols have been shown to undergo intramolecular nucleophilic attack by a nitrogen atom at the benzoxazole ring carbon. This attack forms a transient spiro intermediate, which then undergoes rearomatization to yield a rearranged N-substituted benzoxazole product. acs.org This type of reaction demonstrates the ability of the C2 carbon of the benzoxazole ring to act as an electrophilic center, facilitating ring transformation. acs.org

Ring-Opening and Recyclization Reactions

The benzoxazole ring, while aromatic, can be induced to open, particularly when activated or part of a more complex fused system. These ring-opening reactions can be followed by recyclization to generate novel heterocyclic frameworks.

For instance, the aforementioned Smiles rearrangement is a classic example of a process involving ring-opening of a spiro intermediate followed by recyclization to form a new, stable heterocyclic system. acs.org In other studies, complex fused thienooxazolopyrimidinium salts, which contain a dihydrooxazole ring, have been observed to undergo ring-opening upon reaction with oxygen-containing nucleophiles. researchgate.net This process leads to the formation of new, functionally substituted thieno[2,3-d]pyrimidine (B153573) derivatives, showcasing how the oxazole moiety can serve as a masked precursor to other heterocyclic structures. researchgate.net Such transformations are valuable in combinatorial chemistry for generating molecular diversity.

Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The benzoxazole scaffold can be functionalized through metalation followed by reaction with electrophiles. The predictable and regioselective metalation of oxazoles, combined with transition metal-catalyzed cross-coupling reactions, provides synthetic routes to complex molecules. researchgate.netresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org While the bromomethyl group is not a direct participant as an aryl halide, the benzoxazole core can be halogenated to participate in such reactions. More commonly, the bromomethyl moiety is used to attach the benzoxazole unit to other molecules that then undergo cross-coupling. However, palladium-catalyzed coupling reactions can be applied to functionalize the benzoxazole system. For the related isomer, 4-(bromomethyl)benzo[d]oxazole, Pd-catalyzed reactions with arylboronic acids have been described to yield biaryl derivatives. Similar conditions are expected to be applicable for derivatives of this compound. For example, coupling reactions on unprotected ortho-bromoanilines, a related structural motif, have been successfully performed using catalysts like CataXCium A Pd G3, showcasing broad functional group tolerance. nih.gov

Reaction Type Catalyst/Base Reactants Product Type Ref.
Suzuki-MiyauraPd-catalyst / BaseArylboronic acidBiaryl derivative
Suzuki-MiyauraCataXCium A Pd G3 / K₃PO₄Benzylboronic esters2-Benzylanilines nih.gov

Derivatization Strategies for Structural Modification

The primary route for the structural modification of this compound is through derivatization of the bromomethyl group. This benzylic bromide is highly reactive towards a wide range of nucleophiles, making it an excellent handle for introducing diverse functional groups and building more complex molecular architectures. smolecule.com

Formation of Amides, Thioethers, and Amines

The reactive C-Br bond in this compound facilitates nucleophilic substitution reactions to readily form a variety of derivatives.

Amines: Reaction with primary and secondary amines, such as ethanolamine (B43304) or morpholine, in polar aprotic solvents yields the corresponding (aminomethyl)benzoxazoles. nih.gov These reactions are characteristic of benzylic halides and proceed efficiently. nih.gov

Thioethers: Thiolates are excellent nucleophiles for displacing the bromide. Reactions with thiols, like thiophenol in the presence of a base, or thiolate salts lead to the formation of stable thioethers. nih.gov These thioether derivatives can be further oxidized to sulfones, which are valuable synthetic intermediates. nih.gov Benzoxazole-linked 1,3,5-triazine (B166579) thioethers have been synthesized by reacting a triazine core with benzo[d]oxazole-2-thiol. researchgate.net

Amides: While direct formation of an amide from the bromomethyl group is not standard, it can be achieved through a two-step process. First, substitution with sodium azide yields 6-(azidomethyl)benzo[d]oxazole. This azide can then undergo a "click" reaction with a terminal alkyne that has an amide functionality. Alternatively, the bromomethyl group can be used to alkylate a molecule already containing an amide, as seen in the synthesis of 1,4-disubstituted 1,2,3-triazoles from 4-(bromomethyl)-N-arylbenzamide derivatives. ias.ac.in

Nucleophile Reagents/Conditions Product Ref.
Aromatic aminesK₂CO₃, CH₂Cl₂4-((Arylamino)methyl)benzo[d]oxazole
ThiolsEt₃N, toluene4-((Alkylthio)methyl)benzo[d]oxazole
Sodium azideDMF/H₂O4-(Azidomethyl)benzo[d]oxazole
Diethylamine-N,N-diethyl-1-(4,5-diphenyloxazol-2-yl)methanamine nih.gov
Thiophenoxide-2-(Phenylthiomethyl)-4,5-diphenyloxazole nih.gov
Data for the 4-(bromomethyl) isomer, reactivity is analogous.
**Data for a 2-(halomethyl)oxazole, reactivity is analogous.

Incorporation into Polycyclic Systems

The reactivity of this compound allows it to serve as a building block for the construction of larger, polycyclic systems. This can be achieved through both intermolecular and intramolecular cyclization reactions. smolecule.com

One powerful strategy is the intramolecular Diels-Alder reaction. An oxazole can function as the diene component in a [4+2] cycloaddition. For example, an aryl oxazole tethered to an activated alkene has been used as a key step in the synthesis of benzo[h]-1,6-naphthyridine. ucla.edu By functionalizing the bromomethyl group of this compound with a suitable dienophile, subsequent intramolecular cycloaddition would lead to the formation of complex, fused polycyclic aromatic systems. The versatility of this approach allows for the creation of diverse molecular scaffolds. ucla.edu

Synthesis of Triazole-Appended Benzoxazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This compound is an ideal precursor for this reaction.

Applications in Medicinal Chemistry and Drug Discovery

Benzoxazole (B165842) as a Pharmacophore in Drug Design

The benzoxazole nucleus, a bicyclic system formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged scaffold in drug discovery. nih.govresearchgate.net This structural motif is present in various biologically active natural products and has been successfully integrated into numerous medicinal compounds. nih.gov The therapeutic versatility of benzoxazole derivatives stems from the favorable interactions of the benzoxazole moiety with a diverse range of protein targets. nih.gov

As a pharmacophore, the benzoxazole core is responsible for the therapeutic potential of many synthesized drug molecules. researchgate.net Its derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. pharmacophorejournal.comnih.gov The ability of the benzoxazole structure to act as a bioisosteric replacement for other aromatic systems, its relative stability, and its capacity for substitution at various positions allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Researchers have designed and synthesized novel benzoxazole derivatives that fulfill the specific pharmacophoric features required for targeting enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting its importance in rational drug design. nih.govtandfonline.com

Biological Activities of 6-(Bromomethyl)benzo[d]oxazole Derivatives

The reactive bromomethyl group at the 6-position of the benzo[d]oxazole core allows for the synthesis of a wide range of derivatives. smolecule.com These derivatives have been investigated for numerous biological activities, leveraging the inherent pharmacological potential of the benzoxazole pharmacophore.

Derivatives of benzoxazole are well-documented for their significant antimicrobial properties, exhibiting activity against a wide range of pathogens, including bacteria and fungi. researchgate.netnih.govijpsonline.com The core structure is a key contributor to these effects, and modifications, such as the introduction of a bromomethyl group, can lead to derivatives with enhanced potency. researchgate.net

Studies have shown that benzoxazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives have demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase. researchgate.net

In one study, a series of dibenzo[b,e]oxepinone O-benzoyloxime derivatives were synthesized and evaluated for antimicrobial activity. While most of the initial compounds showed low activity, a significant improvement was observed with the introduction of a bromomethyl group, with the resulting derivative showing a minimum inhibitory concentration (MIC) of 50-75 μg/mL against E. coli and Aspergillus niger. researchgate.net Other research has focused on synthesizing chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which have shown potent antibacterial activity but weaker antifungal effects. d-nb.info

Table 1: Examples of Antimicrobial Activity in Benzoxazole Derivatives

Compound Class Test Organism(s) Activity/Potency Reference(s)
Dibenzo[b,e]oxepine bromomethyl derivative E. coli, A. niger MIC 50–75 μg/mL researchgate.net
2-(Bromomethyl)benzoxazole derivatives E. coli MIC as low as 25 μg/mL
2-bromo-4-(bromomethyl)benzo[d]oxazole S. aureus, P. aeruginosa MICs of 8–16 μg/mL vulcanchem.com
2ˈ-amino-5α-cholest-6-eno [6,5-d] oxazole derivatives Various bacteria and fungi Active against tested strains nih.govresearchgate.net
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives Various bacteria Potent antibacterial activity d-nb.info

The benzoxazole scaffold is a cornerstone in the development of novel anticancer agents. nih.govresearchgate.net Derivatives have shown cytotoxic effects against a variety of cancer cell lines, and research suggests these compounds can modulate signaling pathways involved in cancer progression, such as those involving estrogen receptors or vascular endothelial growth factor receptor-2 (VEGFR-2). smolecule.comnih.gov

Numerous studies have designed and synthesized benzoxazole derivatives as potential anticancer drugs. nih.govtandfonline.com For example, a series of benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety were evaluated for their in-vitro anticancer activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines. nih.gov Several of these compounds displayed excellent cytotoxic activity compared to the reference drug sorafenib, with some also showing potent VEGFR-2 inhibitory activity. nih.gov Another study focused on a different series of benzoxazole derivatives, identifying compounds that achieved potent anticancer activity against hepatocellular cancer (HepG2) and MCF-7 cell lines, with IC₅₀ values in the low micromolar range. nih.gov The most potent of these also demonstrated significant VEGFR-2 inhibition. nih.gov

The versatility of the benzoxazole core allows for the creation of diverse structures with anticancer potential. Research has explored compounds based on a benzo[d]oxazole-2-amine scaffold, leading to the identification of a potent inhibitor (T24) of Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key target in acute myeloid leukemia (AML). nih.gov This compound exhibited an IC₅₀ of 0.41 nM against the enzyme and 0.037 μM against MV4-11 cancer cells. nih.gov

Table 2: Selected Anticancer Activities of Benzoxazole Derivatives

Compound/Series Cancer Cell Line(s) Target/Mechanism Potency (IC₅₀/EC₅₀) Reference(s)
Benzoxazole-benzamide conjugates (e.g., compounds 1, 11) HCT-116, MCF-7 VEGFR-2 inhibition Potent activity, comparable to sorafenib nih.gov
Benzoxazole derivative (12l) HepG2, MCF-7 VEGFR-2 inhibition 10.50 μM (HepG2), 15.21 μM (MCF-7) nih.gov
Benzo[d]oxazole-2-amine derivative (T24) MV4-11 (AML) FLT3-ITD inhibition 0.037 μM nih.gov
4-(Bromomethyl)-2-methoxybenzo[d]oxazole analog MCF-7 Apoptosis induction EC₅₀ = 3.2 μM vulcanchem.com
2-(4-Bromobenzyl)benzo[d]oxazole derivatives Breast cancer models VEGFR-2 inhibition IC₅₀ = 0.89 μM vulcanchem.com

Benzoxazole derivatives have been recognized for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov The core structure is found in compounds that can modulate inflammatory pathways. For instance, some benzoxazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which are centrally involved in inflammation and pain processes. researchgate.net

Research into new benzoxazole-based compounds has yielded derivatives with significant anti-inflammatory and analgesic effects in animal models. researchgate.net In one study, a series of 1-aryl-1H-pyrazole-5-acetic acids, synthesized from bromomethyl-pyrazole intermediates, showed strong anti-inflammatory activity in the carrageenan-induced rat-paw edema test and notable analgesic activity in mice. researchgate.net Another study synthesized thiazole (B1198619)/oxazole substituted benzothiazole (B30560) derivatives and tested them for anti-inflammatory and analgesic actions, identifying a compound that was more active than the reference drug. nih.gov

The oxazole and benzoxazole scaffolds are considered promising for the development of agents to treat metabolic disorders. nih.govd-nb.info Derivatives have been investigated for their potential to manage diabetes and obesity. researchgate.net Some oxazole-containing compounds, such as aleglitazar, have been developed as antidiabetic agents. researchgate.net

Research has described the design and synthesis of new series of benzoxazole derivatives as potential antihyperglycemic agents. pharmacophorejournal.com In one such study, the synthesized compounds were tested in alloxan-induced diabetic rats, with most showing significant antihyperglycemic activity when compared to the standard drug pioglitazone. pharmacophorejournal.com The substitution pattern on the oxazole ring system plays a crucial role in defining the biological activity, including its potential as an antidiabetic or antiobesity agent. nih.gov

Heterocyclic compounds, including those with a benzoxazole core, have been a focus of research for the development of new antiviral drugs. nih.gov The benzoxazole moiety is considered a valuable scaffold in the search for agents effective against various RNA and DNA viruses. mdpi.com

While specific studies focusing on this compound derivatives for antiviral activity are less common, the broader class of benzoxazole and related benzotriazole (B28993) derivatives has shown promise. mdpi.comnih.gov For example, a series of N-(4)-(benzo[d] smolecule.compharmacophorejournal.com-dioxol-5-yl)thiosemicarbazone derivatives were synthesized and tested for activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg Furthermore, extensive research on benzotriazole derivatives has identified compounds with selective activity against enteroviruses like Coxsackievirus B5. nih.gov These findings suggest that the benzo-fused heterocyclic system is a viable starting point for designing novel antiviral compounds.

Other Pharmacological Activities (e.g., Antidepressant, Antileishmanial)

While much of the research on benzoxazole derivatives has centered on anticancer and anti-inflammatory applications, some studies have explored other potential therapeutic areas. For instance, triazole derivatives, which can be synthesized from benzoxazole precursors, have shown potential antidepressant activity. ias.ac.in Additionally, certain benzoxazole-triazole hybrids have been investigated for their antileishmanial effects. ias.ac.in However, specific studies focusing solely on the antidepressant or antileishmanial activities of this compound itself are not extensively documented in the reviewed literature. The broader class of benzoxazoles has been noted for a wide array of pharmacological activities, suggesting that derivatives of this compound could possess a diverse biological profile. innovareacademics.inwjpsonline.comnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole nucleus. innovareacademics.inwjpsonline.com

Influence of the Bromomethyl Group on Biological Activity

The bromomethyl group at the 6-position of the benzo[d]oxazole ring is a key structural feature that significantly influences the compound's reactivity and biological interactions. This group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biological macromolecules, which can lead to the modulation of their activity. The presence of the bromomethyl group enhances the compound's reactivity in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing a variety of derivatives with potentially improved pharmacological profiles. For instance, the electrophilic nature of the bromomethyl group is thought to contribute to the antimicrobial activity of some derivatives by enabling covalent bond formation with microbial proteins. vulcanchem.com

Impact of Substitutions on the Benzoxazole Nucleus

Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the benzoxazole ring system are crucial for biological activity.

Position 2: This position is considered decisive for the biological activity of many benzoxazole derivatives. innovareacademics.injocpr.com Substitutions at the C-2 position, particularly with aryl groups, can lead to enhanced antiproliferative activity. mdpi.com

Position 5: This position is thought to influence the intensity of the biological activity. innovareacademics.injocpr.com Halogen substitutions, such as chlorine or bromine, at the 5-position have been shown to enhance antiproliferative effects. mdpi.comresearchgate.net In some cases, 5-substituted benzoxazole derivatives have shown promise as anti-inflammatory agents. humanjournals.com

Position 6: The presence of an acyl group at the 6-position of the 2-oxo-3H-benzoxazole ring has been found to be favorable for analgesic and anti-inflammatory activity. jocpr.com

The interplay between different substituents can lead to compounds with a wide range of biological effects. For example, derivatives with electron-withdrawing groups like fluorine, chlorine, or a methoxycarbonyl group at specific positions have shown potent analgesic and anti-inflammatory activities. jocpr.com

Table 1: Structure-Activity Relationship of Benzoxazole Derivatives

Position of Substitution Substituent Type Influence on Biological Activity
2 Aryl groups Can enhance antiproliferative activity. mdpi.com
5 Halogens (Cl, Br) May increase antiproliferative effects. mdpi.comresearchgate.net
6 Acyl group Favorable for analgesic and anti-inflammatory properties in 2-oxo-3H-benzoxazoles. jocpr.com
Varies Electron-withdrawing groups Can lead to potent analgesic and anti-inflammatory activities. jocpr.com

Mechanism of Action Studies

The mechanism of action for this compound and its derivatives often involves direct interaction with biological macromolecules, leading to the modulation of their function.

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Benzoxazole derivatives have been shown to interact with various biological macromolecules. The planar nature of the benzoxazole scaffold allows it to intercalate with DNA, a mechanism implicated in its anticancer properties. mdpi.com The bromomethyl group, being an electrophile, can react with nucleophilic sites on proteins and nucleic acids, leading to covalent modifications that can alter their function. Some benzoxazole derivatives have been studied as fluorescent probes that bind to DNA, with intercalation being a common mode of interaction. periodikos.com.br Molecular docking studies have also suggested that benzoxazole derivatives can bind to the active sites of various proteins, including bovine serum albumin (BSA). mdpi.com Furthermore, certain 2-benzoxazolinone (B145934) derivatives have been found to inhibit the HIV-1 nucleocapsid protein by binding to its hydrophobic pocket. nih.gov

Enzyme Inhibition (e.g., COX-2, DNA gyrase, Aldose reductase, Histone Deacetylase 6)

A significant mechanism through which benzoxazole derivatives exert their pharmacological effects is through the inhibition of specific enzymes.

Cyclooxygenase-2 (COX-2): Numerous studies have focused on the development of benzoxazole derivatives as selective COX-2 inhibitors for their anti-inflammatory effects. derpharmachemica.comnih.govnih.govjocpr.com The selectivity for COX-2 over COX-1 is a key objective to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

DNA Gyrase: Benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.netnih.gov This makes them attractive candidates for the development of new antibacterial agents, as DNA gyrase is absent in higher eukaryotes. researchgate.netnih.gov Molecular docking studies suggest that the antibacterial activity of some benzoxazole derivatives is linked to their ability to inhibit DNA gyrase. nih.govesisresearch.org

Aldose Reductase: Benzoxazole derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.govsigmaaldrich.cnacs.org

Histone Deacetylase 6 (HDAC6): More recently, benzoxazole derivatives have been designed and synthesized as selective inhibitors of Histone Deacetylase 6 (HDAC6), a promising target for cancer therapy. researchgate.nethealthinformaticsjournal.comnih.govacs.org Some of these compounds have shown potent and selective inhibition of HDAC6 at nanomolar concentrations. acs.org

Table 2: Enzyme Inhibition by Benzoxazole Derivatives

Enzyme Target Therapeutic Area Key Findings
Cyclooxygenase-2 (COX-2) Anti-inflammatory Derivatives show selective inhibition of COX-2 over COX-1. derpharmachemica.comnih.govnih.govjocpr.com
DNA Gyrase Antibacterial Benzoxazoles are potential inhibitors, offering a selective target in bacteria. researchgate.netnih.govesisresearch.org
Aldose Reductase Diabetic Complications Investigated for their potential to inhibit this key enzyme in the polyol pathway. nih.govnih.govsigmaaldrich.cnacs.org
Histone Deacetylase 6 (HDAC6) Anticancer Novel derivatives demonstrate potent and selective inhibition. researchgate.nethealthinformaticsjournal.comnih.govacs.org

Cellular Pathway Modulation

The precise mechanisms by which this compound modulates cellular pathways have not been extensively elucidated in publicly available research. However, based on the well-documented activities of structurally similar benzoxazole derivatives, it is possible to infer potential mechanisms of action. The benzoxazole scaffold is a recognized pharmacophore with an inherent affinity for various biological receptors, suggesting that its derivatives can influence multiple signaling pathways. nih.gov Research on isomeric and related benzoxazole compounds indicates that they can induce apoptosis, modulate the cell cycle, and interact with key signaling proteins.

Apoptosis Induction

A significant body of research points to the pro-apoptotic capabilities of benzoxazole derivatives. These compounds have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

One key mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies on various benzoxazole compounds have demonstrated their ability to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov For instance, certain thiazole and benzoxazole derivatives have been shown to significantly increase Bax levels while reducing Bcl-2 levels, thereby promoting apoptosis. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.

Furthermore, the activation of caspases, the executive enzymes of apoptosis, is a common feature of benzoxazole-induced cell death. Research has shown that treatment with benzoxazole derivatives can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis that has been observed following treatment with related compounds.

The reactive bromomethyl group on the benzoxazole core is thought to contribute to its biological activity. This electrophilic group can potentially form covalent bonds with nucleophilic residues on target proteins, including enzymes and receptors involved in cell survival pathways, thereby inhibiting their function and promoting apoptosis.

Cell Cycle Arrest

Modulation of Other Key Pathways

The benzoxazole nucleus has been identified as a versatile scaffold that can be modified to target a range of other cellular pathways implicated in disease.

Estrogen Receptor (ER) Modulation: Molecular docking studies and in vitro assays have suggested that some benzoxazole derivatives may interact with estrogen receptors. smolecule.com This interaction could lead to the modulation of estrogen signaling pathways, which are crucial in the development and progression of certain types of cancer, such as breast cancer.

Kinase Inhibition: Several benzoxazole derivatives have been investigated as inhibitors of various protein kinases that are critical for cell signaling and growth. For example, some have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. bohrium.com

AMP-Activated Protein Kinase (AMPK) Pathway: While not directly demonstrated for this compound, other oxazole derivatives have been shown to exert their biological effects through the activation of the AMPK pathway, a central regulator of cellular energy homeostasis. nih.gov

The following tables summarize the reported biological activities of various benzoxazole derivatives, providing an insight into the potential cellular pathway modulation of this compound.

Table 1: Reported Effects of Benzoxazole Derivatives on Apoptotic Pathways

Compound ClassTarget Cell LineObserved EffectReference
Benzoxazole/Thiazole DerivativesHCT-116Increased Bax levels, decreased Bcl-2 levels, increased caspase-3 expression. nih.gov
2-(Bromomethyl)benzo[d]oxazole IsomersHuman cancer cell linesInduction of apoptosis and inhibition of cell proliferation.
2-Substituted BenzoxazolesK562 and MOLT-4 cellsInduction of apoptosis via receptor and mitochondrial pathways. researchgate.net

Table 2: Reported Effects of Benzoxazole Derivatives on Cell Cycle and Other Pathways

Compound ClassTargetObserved EffectReference
2-Substituted BenzoxazolesTubulinG2/M cell cycle arrest. researchgate.net
Benzoxazole DerivativesEstrogen ReceptorsPotential modulation of estrogen signaling. smolecule.com
Benzoxazole DerivativesVEGFR-2Inhibition of kinase activity. bohrium.com
Oxazole DerivativesAMPK PathwayActivation of the pathway. nih.gov

Applications in Materials Science and Agrochemistry

Advanced Materials Development

The unique structure of 6-(Bromomethyl)benzo[d]oxazole, featuring a rigid and planar benzoxazole (B165842) core, makes it a valuable intermediate in the creation of advanced materials. smolecule.com The benzoxazole moiety is known to be a component of various functional materials due to its chemical and thermal stability. mdpi.com The presence of the highly reactive bromomethyl group allows for its incorporation into larger molecular architectures through various chemical reactions, such as nucleophilic substitutions, enabling the synthesis of customized polymers, liquid crystals, and materials with tailored optoelectronic properties. smolecule.comrsc.org

The benzoxazole scaffold is utilized in the synthesis of specialty polymers and liquid crystals. arkat-usa.org Benzoxazole-containing polymers, such as poly(benzobisoxazole)s, are known for their high thermal stability and mechanical strength. nih.gov The incorporation of the benzoxazole unit can impart desirable properties to the material. For instance, a side-chain liquid crystalline copolymer containing a benzoxazole mesogen grafted onto a polyepicholorohydrin main chain demonstrated high thermal stability and potential for use as a polymer electrolyte membrane. mdpi.com

While direct studies detailing the use of this compound in polymerization are not extensively documented in the available research, its structure is ideal for such applications. The bromomethyl group can act as a key functional handle to either initiate polymerization or to be attached to a pre-existing polymer backbone, thereby introducing the benzoxazole unit. smolecule.com Similarly, in the field of liquid crystals, heterocyclic units are incorporated as core fragments to influence the material's mesomorphic behavior due to their specific geometry and dipole moments. arkat-usa.orgsapub.org The reactive nature of this compound makes it a suitable precursor for synthesizing more complex, multi-ring structures that are essential for the formation of liquid crystalline phases. rsc.orgarkat-usa.org

Oxazole-based compounds are important building blocks for functional organic materials due to their unique electronic characteristics. mdpi.comijpsonline.com The fused, planar structure of the benzoxazole ring system is a component of conjugated polymers developed for organic thin-film transistors (OTFTs). nih.gov Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO), a related structure, is noted for its planarity and has been used as a building block for conjugated polymers in electronic devices. nih.gov

The potential of this compound in this area lies in its utility as a synthetic intermediate. smolecule.com It can be used to create larger, π-conjugated systems necessary for electronic and optical applications. For example, polycyclic aromatic compounds containing an oxazole (B20620) ring are known to be fluorescent. mdpi.com By reacting this compound with other aromatic or heterocyclic units, researchers can synthesize novel materials whose electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be fine-tuned for specific applications like organic light-emitting diodes (OLEDs) or sensors. nih.govresearchgate.net

Agrochemical Applications

Benzoxazole and its derivatives represent an important class of heterocyclic compounds that have attracted significant attention in the discovery of new agrochemicals. nih.govmdpi.comresearchgate.net They exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. nih.govnih.govnih.gov The development of new pesticides is crucial for managing crop losses and overcoming resistance to existing agents. nih.gove3s-conferences.org The this compound molecule can serve as a starting point for the synthesis of a diverse library of derivatives to be screened for such activities.

Derivatives of benzoxazole have been investigated for their potential use as herbicides. nih.gove3s-conferences.org For example, certain 2-alkylthiobenzoxazoles have been shown to exhibit herbicidal action against various weeds. e3s-conferences.org Research into the structure-activity relationship (SAR) of these compounds helps in designing more potent molecules. A review on the agrochemical applications of benzoxazoles highlights several derivatives with notable herbicidal effects. nih.govresearchgate.net While specific data on derivatives from this compound is limited, the general activity of the class is well-documented.

Table 1: Herbicidal Activity of Selected Benzoxazole/Benzothiazole (B30560) Derivatives

Compound IDTarget WeedsApplication RateHerbicidal ActivityReference
Compound 76 (Benzothiazole)Digitaria sanguinalis, Setaria viridis75 g/ha90% researchgate.net

This table presents an example of the herbicidal activity found in the broader class of benzazole compounds, indicating the potential for derivatives of this compound.

The benzoxazole scaffold is also a key feature in molecules with insecticidal properties. nih.govjst.go.jp Various synthetic derivatives have been evaluated for their effectiveness against different insect pests. ijacskros.comresearchgate.net For instance, a study on benzoxazoles, benzothiazoles, and benzimidazoles found that certain derivatives exhibited significant activity against the citrus red mite (Panonychus citri). jst.go.jp A comprehensive review summarized the insecticidal activity of numerous benzazole compounds, noting that the introduction of specific functional groups, such as a trifluoromethyl group, can play an important role in enhancing activity. mdpi.comresearchgate.net

Table 2: Insecticidal Activity of a Selected Benzothiazole Derivative

Compound IDTarget InsectConcentrationInsecticidal ActivityReference
Compound 89 (Benzothiazole)Spodoptera exigua1 mg/L100% mdpi.comresearchgate.net

This table shows an example of insecticidal activity within the benzazole chemical class, suggesting a promising area of investigation for new derivatives synthesized from this compound.

Perhaps the most extensively studied agrochemical application of benzoxazoles is their fungicidal activity. nih.govnih.govmdpi.com Numerous research efforts have focused on synthesizing and evaluating benzoxazole derivatives against a wide range of phytopathogenic fungi that cause significant crop damage. nih.govmdpi.comwiley.comnih.gov Studies have shown that the nature and position of substituents on the benzoxazole ring significantly influence the antifungal potency. nih.gov For example, derivatives of 2-(aryloxymethyl)benzoxazole have demonstrated strong inhibition against fungi like Fusarium solani and Botrytis cinerea, with some compounds showing greater potency than commercial fungicides like hymexazol. nih.gov

Table 3: Fungicidal Activity of Selected Benzoxazole Derivatives

Compound IDTarget FungusIC₅₀ (μg/mL)Reference
Compound 5aBotrytis cinerea19.92 nih.gov
Compound 5hFusarium solani4.34 nih.gov
Hymexazol (Control)Fusarium solani38.92 nih.gov

This table provides examples of the potent fungicidal activity of specific benzoxazole derivatives, highlighting the potential of using this compound as a scaffold for developing new antifungal agents.

Advanced Spectroscopic and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for 6-(Bromomethyl)benzo[d]oxazole were not available in the reviewed scientific literature. While NMR data for numerous other benzoxazole (B165842) derivatives are documented, specific chemical shifts, coupling constants, and spectral assignments for the title compound could not be sourced. rsc.orgrsc.orgjbarbiomed.comambeed.comsemanticscholar.org

To provide a comprehensive analysis, future experimental determination of the ¹H and ¹³C NMR spectra is recommended. Such data would be invaluable for confirming the molecular structure, understanding the electronic environment of the protons and carbon atoms, and serving as a reference for synthetic and medicinal chemistry applications.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Specific experimental IR and FTIR spectra for this compound, detailing characteristic vibrational frequencies, could not be located in the surveyed literature. Although IR data is available for a variety of benzoxazole analogs, which typically show characteristic bands for the benzoxazole ring system and any functional groups, specific data for the title compound is absent. jbarbiomed.comsemanticscholar.org

Future empirical studies would be necessary to determine the vibrational modes of this compound. This would allow for the identification of key functional groups, such as the C-Br stretching vibration of the bromomethyl group and the characteristic absorptions of the benzo[d]oxazole core.

Mass Spectrometry (MS) (DART, EI-MS, HRMS)

A comprehensive search of the scientific literature did not yield specific experimental mass spectrometry data (DART, EI-MS, or HRMS) for this compound. While mass spectral data exists for related benzoxazole compounds, providing insights into their fragmentation patterns, no such information was found for the title compound. jbarbiomed.comsemanticscholar.org

The determination of the mass spectrum of this compound through techniques such as Electron Ionization (EI) would be crucial for confirming its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for this compound, including information on its absorption maxima (λmax) and molar absorptivity, were not found in the reviewed literature. While related heterocyclic compounds have been studied for their UV-Vis properties, no specific spectra for this compound could be retrieved. avantorsciences.com

Investigating the UV-Vis spectrum would be beneficial to understand the electronic transitions within the molecule and to provide data for potential applications in areas such as photochemistry or as a chromophoric tag.

Computational Chemistry and Theoretical Studies

A search of the available literature did not reveal any specific computational chemistry or theoretical studies focused on this compound. While DFT and HOMO-LUMO analyses have been performed on other benzoxazole derivatives to understand their electronic structure and reactivity, such studies for the title compound are not currently published. researchgate.netirjweb.comrjeid.comnih.gov

Density Functional Theory (DFT) Calculations

There are no specific Density Functional Theory (DFT) calculations for this compound reported in the scientific literature that was surveyed. DFT studies on related benzoxazole structures have been used to predict optimized geometries, vibrational frequencies, and electronic properties. researchgate.netirjweb.comrjeid.comnih.gov Performing DFT calculations on this compound would provide valuable theoretical insights to complement future experimental findings.

HOMO-LUMO Energy Gap Analysis

No specific HOMO-LUMO energy gap analysis for this compound was found in the reviewed literature. This type of analysis, often conducted using data from DFT calculations or electrochemical measurements, is crucial for understanding a molecule's electronic properties, reactivity, and potential applications in materials science. For other benzoxazole derivatives, HOMO-LUMO analysis has provided insights into their charge transfer characteristics and electronic transitions. rjeid.comnih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, identifying the electrophilic and nucleophilic sites involved in molecular interactions. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.

For this compound, while specific MEP analysis data is not extensively available in published literature, a theoretical map can be predicted based on its constituent atoms and functional groups. The analysis of similar benzoxazole derivatives provides a strong basis for these predictions. researchgate.net

Expected MEP Characteristics for this compound:

Negative Regions (Red/Yellow): The most electron-rich areas are anticipated to be localized around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring. These sites represent the primary centers for electrophilic attack.

Positive Regions (Blue): Electron-deficient regions are expected to be found around the hydrogen atoms of the benzene (B151609) ring and, most significantly, on the methylene (B1212753) hydrogens of the bromomethyl group. These areas are susceptible to nucleophilic attack.

Bromine Atom: The bromine atom, due to its high electronegativity and the presence of lone pairs, would also contribute to a negative potential region, while the carbon atom it is bonded to would be relatively electron-poor.

This charge distribution is fundamental in understanding how the molecule interacts with biological receptors, where electrostatic complementarity is often a key driver of binding affinity.

Natural Bond Orbital (NBO) Analysis

Although specific NBO data for this compound is not detailed in the available research, analysis of other benzoxazole derivatives allows for a projection of the key intramolecular interactions. researchgate.net

Key Predicted NBO Interactions: The primary stabilizing interactions within this compound would likely involve the delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms into the antibonding (π) orbitals of the aromatic system. Significant interactions would also be expected between the π orbitals of the benzene ring and the adjacent π orbitals, contributing to the aromatic stability.

The table below illustrates the type of data generated from an NBO analysis, showing the principal donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Predicted Major NBO Interactions and Stabilization Energies for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) π* (C=N) Data not available Lone Pair Delocalization
LP (N) π* (C=C) Data not available Lone Pair Delocalization
π (C-C) π* (C-C) Data not available π-π* Conjugation

These interactions collectively stabilize the molecular structure and influence its electronic properties and reactivity.

Mulliken and Fukui Function Analysis of Atomic Charges

Mulliken Population Analysis is a method for assigning partial charges to individual atoms within a molecule, offering a quantitative measure of the electron distribution. Atoms with more negative charges are prone to donating electrons (nucleophilic), while those with more positive charges are prone to accepting electrons (electrophilic).

Fukui Function Analysis is a more sophisticated tool derived from Density Functional Theory (DFT) that identifies the most reactive sites in a molecule. It calculates the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for the prediction of sites for:

Nucleophilic attack (where an electron is added), indicated by the ƒ+ value.

Electrophilic attack (where an electron is removed), indicated by the ƒ- value.

Radical attack , indicated by the ƒ0 value.

For this compound, the most electronegative atoms (O, N, Br) are expected to carry negative Mulliken charges. The Fukui functions would likely identify the nitrogen and oxygen atoms as probable sites for electrophilic attack, while certain carbon atoms in the aromatic ring and the methylene carbon could be susceptible to nucleophilic attack. researchgate.net

Table 2: Illustrative Mulliken Charges and Fukui Functions for Key Atoms

Atom Mulliken Charge Fukui Function (ƒ+) Fukui Function (ƒ-) Predicted Reactivity Site For
O1 Data not available Data not available Data not available Electrophilic Attack
N3 Data not available Data not available Data not available Electrophilic Attack
C6 Data not available Data not available Data not available Potential Nucleophilic Attack

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This simulation calculates the binding affinity, or docking score, which estimates the strength of the interaction. Studies on various benzoxazole derivatives have shown their potential to interact with a range of biological targets, including enzymes like acetylcholinesterase and DNA gyrase, as well as various protein kinases. nih.gov

While no specific docking studies for this compound against a particular receptor are documented, its structural features suggest it could be an effective ligand. The benzoxazole core can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, a critical feature for ligand-receptor recognition. The bromomethyl group adds a reactive site that could potentially form covalent bonds with receptor residues, such as cysteine, making it a candidate for investigation as an irreversible inhibitor.

Table 3: Hypothetical Molecular Docking Results Against a Protein Kinase Target

Receptor Target Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Protein Kinase (e.g., EGFR) Data not available Data not available Hydrogen Bond, Hydrophobic, π-π Stacking

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves in silico models that evaluate the pharmacokinetic and toxicological properties of a compound, which are critical for its development as a potential drug. These predictions help to identify potential liabilities early in the discovery process. For the benzoxazole class of compounds, ADMET properties have been evaluated in several studies to assess their drug-likeness. nih.gov

A theoretical ADMET profile for this compound can be projected based on its structure and general properties of similar molecules.

Predicted ADMET Profile:

Absorption: The molecule's relatively small size and moderate lipophilicity would likely result in good oral absorption and cell membrane permeability.

Distribution: It is expected to have moderate binding to plasma proteins and distribute into tissues.

Metabolism: The benzoxazole ring is generally stable, but metabolism could occur on the aromatic ring (hydroxylation) or potentially involve the bromomethyl group.

Excretion: The compound and its metabolites would likely be excreted renally.

Toxicity: The presence of the bromomethyl group, a potential alkylating agent, may be a source of toxicity concern, such as mutagenicity, which would require experimental validation. Predictions would also assess potential for liabilities like hERG channel inhibition.

Table 4: Illustrative Predicted ADMET Properties

Property Predicted Value/Classification Confidence
Human Intestinal Absorption High Data not available
Caco-2 Permeability High Data not available
Plasma Protein Binding Moderate Data not available
CYP2D6 Inhibitor Non-inhibitor Data not available
hERG Inhibition Low Risk Data not available

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids or aldehydes, are well-established, future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes. researchgate.netrsc.org The synthesis of the related compound 6-(Bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole has been documented, providing a foundational method for accessing this scaffold. nih.gov Future explorations should aim to innovate beyond these established protocols.

Prospective research avenues include:

Advanced Catalysis: The use of novel catalytic systems, such as nano-ZnO, nano-TiO2, or various metal complexes, could lead to milder reaction conditions, higher yields, and improved selectivity. rsc.orgresearcher.life Investigating recoverable and reusable catalysts would also align with the principles of green chemistry. rsc.org

Green Synthetic Methodologies: There is significant potential in developing methods that reduce or eliminate the use of hazardous solvents and reagents. This includes exploring microwave-assisted synthesis, which can dramatically reduce reaction times, and solvent-free techniques like high-speed grinding. rsc.orgnih.gov

Continuous Flow Technology: For industrial-scale production, the development of continuous-flow synthesis methods offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. This would be particularly advantageous for managing the exothermicity and selectivity of the bromination step.

Table 1: Potential Future Synthetic Approaches for 6-(Bromomethyl)benzo[d]oxazole

Synthetic Strategy Key Advantages Potential Research Focus
Novel Catalysis Higher yields, milder conditions, improved selectivity. rsc.org Development of reusable nanocatalysts or efficient metal-complex catalysts. researcher.life
Microwave-Assisted Synthesis Rapid reaction times, improved energy efficiency. nih.gov Optimization of reaction conditions for cyclization and bromination steps.
Solvent-Free Reactions Reduced environmental impact, simplified workup. rsc.org Application of grinding or solid-state reaction techniques.
Continuous Flow Chemistry Enhanced safety, scalability, and process control. Design of a multi-step flow reactor for integrated synthesis and purification.

Discovery of New Biological Activities and Therapeutic Applications

The benzoxazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. irma-international.orgijpbs.comresearchgate.net The reactive nature of the bromomethyl group in this compound makes it an exceptional building block for creating large, diverse libraries of novel compounds for biological screening. nih.gov

Future research should systematically explore the therapeutic potential of its derivatives in several key areas:

Oncology: Benzoxazole derivatives have been identified as potent inhibitors of crucial cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), various protein kinases, and topoisomerases. mdpi.comnih.govjrespharm.com Future work should involve synthesizing libraries of compounds derived from this compound and screening them against a panel of cancer cell lines, such as HepG2 (liver) and MCF-7 (breast), and specific enzyme targets. nih.govnih.gov

Infectious Diseases: With the rise of antimicrobial resistance, there is a pressing need for new agents. Benzoxazoles have shown activity against resistant bacteria like MRSA and pathogenic fungi by inhibiting essential enzymes such as DNA gyrase and DprE1. d-nb.infotandfonline.comresearchgate.net Derivatives of this compound should be evaluated for their efficacy against a broad spectrum of pathogens. nih.gov

Inflammation and Neurodegenerative Diseases: Certain benzoxazoles act as inhibitors of enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE), suggesting their potential as anti-inflammatory or neuroprotective agents. mdpi.comjrespharm.combohrium.com This presents another promising, albeit less explored, avenue for investigation.

Table 2: Proposed Biological Screening Targets for Derivatives

Therapeutic Area Potential Molecular Target Example Screening Assay
Anticancer VEGFR-2, Topoisomerase II, Protein Kinases. mdpi.comjrespharm.com In vitro cytotoxicity against cancer cell lines (MTT assay); enzyme inhibition assays. nih.govjrespharm.com
Antibacterial DNA Gyrase, DprE1. tandfonline.comresearchgate.net Minimum Inhibitory Concentration (MIC) determination against Gram-positive and Gram-negative bacteria. d-nb.info
Antifungal Fungal enzymes, membrane integrity. researchgate.net MIC determination against pathogenic fungi like Candida albicans. nih.gov
Anti-inflammatory Cyclooxygenase (COX) enzymes. jrespharm.com In vitro COX inhibition assays. bohrium.com
Neuroprotection Acetylcholinesterase (AChE). mdpi.comd-nb.info Ellman's method for AChE inhibition. jrespharm.com

Development of Advanced Materials Based on the Benzoxazole Scaffold

The rigid, planar structure and high thermal stability of the benzoxazole ring system make it a valuable component in materials science. wiley.com Ordered benzoxazole-imide copolymers, for instance, are known for their excellent performance as high-temperature polymers. wiley.comscilit.com The this compound molecule offers a unique opportunity to covalently incorporate this robust scaffold into new material architectures.

Future research should focus on:

High-Performance Polymers: The bromomethyl group can act as a reactive site for grafting the benzoxazole moiety onto existing polymer chains or as a key component in the synthesis of novel monomers. This could lead to the creation of new poly(benzoxazole imide)s or other polymers with enhanced thermal stability, mechanical strength, and specific optical properties. rsc.org

Functionalized Surfaces and Nanomaterials: The molecule could be chemically anchored to the surface of materials like graphene oxide, silica (B1680970), or metallic nanoparticles. researcher.life Such functionalization could impart new catalytic, sensing, or electronic properties to the base material.

Organic Electronics and Photonics: Benzoxazole and oxazole (B20620) derivatives are explored for their fluorescent properties. researchgate.net Future studies could investigate the potential of this compound derivatives in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, or other optoelectronic devices.

In-depth Mechanistic Studies of Biological Interactions

To move from a promising "hit" compound to a viable drug candidate, a deep understanding of its mechanism of action is essential. igi-global.com The electrophilic character of the carbon in the bromomethyl group of this compound suggests that its derivatives could function as covalent inhibitors, forming a permanent bond with their biological target. This mode of action can lead to high potency and prolonged duration of effect.

Future mechanistic studies should be directed towards:

Target Identification and Validation: For derivatives that show significant biological activity, identifying their precise molecular target(s) is paramount. Techniques such as activity-based protein profiling (ABPP) could be employed to find cellular binding partners.

Structural Biology: Obtaining the X-ray crystal structure of an active derivative bound to its target enzyme or receptor would provide invaluable, atomic-level insight into its binding mode. oup.com This information is critical for further structure-based design.

Biophysical and Biochemical Assays: Confirming the mechanism of action requires detailed kinetic analysis to determine if inhibition is reversible or irreversible. Mass spectrometry can be used to identify the specific amino acid residue (e.g., cysteine) that has been covalently modified by the inhibitor.

Integration of Computational and Experimental Approaches for Rational Design

The modern drug discovery and materials design process relies heavily on the synergy between computational modeling and experimental validation. tandfonline.combohrium.com This integrated approach can significantly accelerate the development of new molecules by prioritizing the synthesis of compounds with the highest probability of success.

A rational design cycle for future research on this compound derivatives would involve:

In Silico Design and Screening: A project could begin by creating a virtual library of thousands of potential derivatives. These virtual compounds can then be computationally docked into the active sites of known biological targets (e.g., VEGFR-2, DprE1) to predict their binding affinity. nih.govresearchgate.netnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate the electronic properties of the most promising candidates from docking studies. researchgate.netresearchgate.netresearcher.life This provides insight into their stability, reactivity, and the nature of their interactions with the target.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out molecules that are likely to have poor pharmacokinetic profiles before any synthesis is attempted. jrespharm.comtandfonline.com

Guided Synthesis and Iterative Refinement: The most promising candidates identified through this computational funnel are then synthesized and tested experimentally. The biological data obtained is used to refine the computational models, leading to a new, more intelligent round of design, synthesis, and testing. nih.govresearchgate.net This iterative process of design and feedback is a powerful strategy for the rational optimization of lead compounds. bohrium.com

Q & A

Q. What are the optimal synthetic protocols for preparing 6-(bromomethyl)benzo[d]oxazole?

The compound can be synthesized via cyclization of 2-aminophenol with bromoacetic acid in polyphosphoric acid at 130°C for 4 hours, yielding 90% of the product. Key steps include solvent removal under vacuum and purification via organic layer separation (DCM/water). NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming structure and purity .

Q. Which analytical techniques are essential for characterizing this compound?

Use ¹H NMR (e.g., δ 7.6–8.5 ppm for aromatic protons), ¹³C NMR (e.g., C-Br at ~30 ppm), and MS (m/z 211.0 [M⁺], 213.0 [M⁺], and 132.0 [M–Br]⁺) for structural confirmation. Recrystallization in ethanol ensures purity .

Q. How can researchers ensure safe handling of this compound?

Follow strict lab protocols: use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Refer to safety data sheets (SDS) for disposal guidelines. Note that the compound is for research only and not validated for medical use .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH°, ΔG°, ΔS°) influence the stability of bromomethyl-substituted benzo[d]oxazole derivatives?

Thermodynamic studies (e.g., via calorimetry or DFT) reveal isomer stability. For example, ΔG° differences between cis/trans isomers in platinum complexes correlate with experimental isomer ratios. Computational energy diagrams validate these trends .

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Intramolecular O-arylation under Pd catalysis can form fused heterocycles (e.g., pyrrolyl/indolyl derivatives). Optimize conditions (e.g., solvent, temperature) to control selectivity .

Q. How do electronic properties of this compound impact its applications in materials science?

DFT calculations show that electron-withdrawing groups (e.g., Br) reduce the bandgap of polythiophene derivatives, enhancing conductivity. Substituents at the 6-position modulate HOMO-LUMO levels, critical for designing organic semiconductors .

Q. What in vitro/in vivo models are suitable for evaluating bioactivity of this compound derivatives?

Anticonvulsant activity can be tested via maximal electroshock (MES) and subcutaneous pentylenetetrazol (Sc-PTZ) models. Antifungal assays (e.g., MIC against Candida) and molecular docking (e.g., G-quadruplex DNA interactions) validate mechanistic hypotheses .

Q. How can NMR and computational methods resolve structural ambiguities in bromomethyl-substituted isomers?

Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. DFT-based chemical shift predictions (e.g., for diastereomers) complement experimental data to distinguish isomers .

Methodological Considerations

Q. How to address contradictions in reported yields for benzoxazole syntheses?

Variability arises from reaction conditions (e.g., acid catalyst strength, temperature). Polyphosphoric acid vs. p-toluenesulfonic acid may alter cyclization efficiency. Systematic optimization (e.g., Design of Experiments) is recommended .

Q. What computational tools predict the bioactivity of this compound derivatives?

Combine molecular docking (e.g., AutoDock Vina) with MD simulations to study ligand-receptor binding (e.g., FLT3-ITD kinases or S1P receptors). ADMET predictions (SwissADME) guide toxicity profiling .

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